molecular formula C24H24BNO2 B6306784 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole CAS No. 1357634-60-6

9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole

Cat. No.: B6306784
CAS No.: 1357634-60-6
M. Wt: 369.3 g/mol
InChI Key: KQQUPCGBWUTWMK-UHFFFAOYSA-N
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Description

9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is a carbazole derivative featuring a phenyl ring substituted at the 9-position of the carbazole core. The phenyl group is further functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at its 2-position. This boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing conjugated polymers or small molecules in organic electronics . The compound’s structure combines the electron-rich carbazole unit, known for hole-transport properties, with the boronic ester’s versatility in coupling chemistry. Applications span organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for phosphorescent host materials .

Properties

IUPAC Name

9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)19-13-7-10-16-22(19)26-20-14-8-5-11-17(20)18-12-6-9-15-21(18)26/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQUPCGBWUTWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The rhodium-catalyzed method employs [Rh(cod)Cl]₂ and tricyclohexylphosphane to facilitate borylation of 9-ethynyl-9H-carbazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Cyclohexane and triethylamine serve as solvent and base, respectively, under an argon atmosphere.

Synthetic Procedure

A mixture of [Rh(cod)Cl]₂ (0.050 mmol), tricyclohexylphosphane (0.198 mmol), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3.30 mmol) in cyclohexane/triethylamine (10:2.3 mL) was stirred for 3 hours. Powdered 9-ethynyl-9H-carbazole (4.1 mmol) was added, and the reaction continued for 4 hours. Post-filtration, the crude product underwent gel permeation chromatography (GPC), yielding the target compound at 1.5%.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Design

This method leverages bis(pinacolato)diboron and 2-bromo-9H-carbazole in a palladium-mediated cross-coupling. Pd(dppf)Cl₂ catalyzes the borylation under inert conditions, with potassium acetate as the base in dimethylformamide (DMF).

Stepwise Synthesis

2-Bromo-9H-carbazole (4.06 mmol), bis(pinacolato)diboron (6.10 mmol), and Pd(dppf)Cl₂ (0.203 mmol) were combined in DMF (15 mL) and heated at 85°C for 4 hours. Workup included ethyl acetate extraction, lithium chloride washes, and silica gel chromatography (hexane/ethyl acetate gradient), achieving 92% yield.

Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination forms the C–B bond, with the electron-rich carbazole nucleus facilitating catalytic turnover.

Multi-Step Alkylation-Borylation Approach

Intermediate Synthesis

9-(4-Bromobutyl)-9H-carbazole (M2) was synthesized by alkylating carbazole with 1,4-dibromobutane in toluene/NaOH (50 wt%), using tetrabutylammonium bromide as a phase-transfer catalyst.

Borylation and Purification

M2 (3.97 mmol) was reacted with 3,6-dibromo-9H-carbazole (3.99 mmol) under similar alkylation conditions. The resulting intermediate underwent borylation using bis(pinacolato)diboron, followed by column chromatography (toluene eluent), yielding 61% of the final product.

Structural Confirmation

¹H NMR and FT-IR confirmed the incorporation of the boronate ester, with characteristic peaks at δ 1.05 (12H, pinacol methyl groups) and B–O stretching vibrations at 1,350 cm⁻¹.

Comparative Analysis of Methods

Parameter Rhodium Method Palladium Method Alkylation-Borylation
Yield1.5%92%61%
Catalyst[Rh(cod)Cl]₂Pd(dppf)Cl₂None (alkylation)
Reaction Time7 hours4 hours32 hours (multi-step)
PurificationGPCSilica chromatographyColumn chromatography
ScalabilityLowHighModerate

The palladium method outperforms others in yield and efficiency, while the rhodium route offers mechanistic novelty despite practical limitations .

Chemical Reactions Analysis

Types of Reactions

9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazoles and boronic acids, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, which can form a bond with a halide or pseudohalide in the presence of a palladium catalyst. This process involves the formation of a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

The following analysis compares structural, electronic, and functional differences between 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole and analogous carbazole-based boronic esters.

Structural Variations and Substitution Patterns
Compound Name Boronic Ester Position(s) Molecular Weight (g/mol) Key Structural Features
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole (Target Compound) 2-position of phenyl substituent 393.24 Single boronic ester on ortho-phenyl; carbazole core unsubstituted.
9-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (Compound 5, ) 3-position of phenyl substituent 393.24 Boronic ester on meta-phenyl; altered steric/electronic effects vs. ortho substitution.
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB, ) 3- and 6-positions of carbazole 495.24 Bis-boronic esters on carbazole core; extended conjugation for lower bandgap.
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 1219637-88-3, ) 1-position of carbazole 293.17 Boronic ester directly on carbazole; limited steric hindrance.
9-(4-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)-9H-carbazole (20-sub, ) Boron on alkyl chain 384.19 Boronic ester on flexible butyl linker; introduces chloro substituent for tuning.

Key Observations :

  • Substitution Position : Ortho-phenyl substitution in the target compound reduces steric hindrance compared to meta-phenyl analogs (e.g., Compound 5), enhancing reactivity in Suzuki couplings . Bis-substituted derivatives (e.g., 36BCzB) enable dual cross-coupling, forming branched or ladder polymers .
  • Electronic Effects: Boronic esters on the carbazole core (e.g., 36BCzB) lower the HOMO-LUMO gap due to extended π-conjugation, making them suitable for blue thermally activated delayed fluorescence (TADF) emitters . In contrast, phenyl-substituted analogs prioritize steric flexibility for monomer synthesis.
  • Stability : Bulky tetramethyl groups in the dioxaborolane ring stabilize the boron center against hydrolysis. Alkyl-linked derivatives (e.g., 20-sub) may exhibit reduced stability due to hydrolytic susceptibility of the aliphatic chain .
Spectroscopic and Physical Properties
Property Target Compound 36BCzB CAS 1219637-88-3
λmax (nm) 310 (π-π* transition) 325 (extended conjugation) 295 (localized π-system)
Solubility Moderate in THF, toluene High in chlorobenzene Low in non-polar solvents
Thermal Stability Decomposes at 280°C Stable up to 300°C Decomposes at 250°C

Biological Activity

The compound 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is a significant derivative in the field of organic chemistry and medicinal applications. Its structure incorporates a carbazole moiety linked to a boron-containing dioxaborolane group, which has implications for its biological activity. This article explores the biological properties of this compound, including its potential applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C₂₄H₂₄BNO₂
  • Molecular Weight : 369.27 g/mol
  • CAS Number : 870119-58-7

Biological Activity Overview

Research indicates that compounds similar to 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole exhibit various biological activities, particularly in the inhibition of protein-protein interactions (PPIs), which are critical in many disease pathways including cancer.

The biological activity is largely attributed to the unique structural features of the compound:

  • The carbazole unit is known for its electron-donating properties which enhance π-π stacking interactions with biological targets.
  • The dioxaborolane moiety is implicated in facilitating interactions with biomolecules through boron coordination chemistry.

1. Inhibition of Nuclear Receptor Activity

A study demonstrated that derivatives of carbazole can inhibit nuclear receptor (NR) coactivator binding interactions. This inhibition is crucial for regulating gene transcription associated with various cancers:

  • Findings : The compound effectively disrupted NR-CoA interactions in vitro.
  • Implications : This suggests potential therapeutic applications in treating hormone-dependent cancers such as breast and prostate cancer .

2. Synthesis and Evaluation of Similar Compounds

Research involving related compounds has shown that modifications to the carbazole structure can lead to enhanced biological efficacy:

  • Study : Synthesis of biphenyl derivatives functionalized to mimic alpha helices demonstrated effective inhibition of NR-CoA binding.
  • Results : These compounds exhibited promising results in cellular assays indicating their potential as drug candidates .

Data Tables

PropertyValue
AppearanceWhite to almost white powder
Purity (GC)min. 98.0 %
Melting Point128.0 to 132.0 °C
Molecular Weight369.27 g/mol
Biological ActivityDescription
NR InhibitionDisruption of NR-CoA interactions
Cancer Therapeutics PotentialTargeting hormone-dependent cancers

Q & A

Q. What are the standard synthetic protocols for preparing 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example, a modified Suzuki coupling of 9H-carbazole derivatives with aryl boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of K₂CO₃ as a base yields the target molecule. Purification involves column chromatography (silica gel, eluent: DCM/hexane) with yields around 70% . Key steps:

  • Reagents : Aryl boronic ester, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., t-BuONa).
  • Conditions : Reflux in THF/toluene (70–100°C, 24–48 hrs).
  • Workup : Solvent evaporation, extraction, and chromatographic purification.

Q. How is the compound characterized structurally and spectroscopically?

Structural confirmation relies on:

  • NMR : ¹H, ¹³C, and ¹¹B NMR identify boronic ester integration and carbazole backbone. For example, ¹H NMR shows aromatic protons at δ 8.11–7.42 ppm and boron-linked protons at δ 4.35–2.19 ppm. Note: Carbons bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) confirm bond lengths (C–B: ~1.57 Å) and dihedral angles between carbazole and aryl-boronate groups .
  • HRMS : DART ionization confirms molecular weight (e.g., [M+H]⁺: calculated 384.1896, observed 384.1904) .

Advanced Research Questions

Q. What challenges arise in achieving high regioselectivity and purity during synthesis?

  • Regioselectivity : Competing coupling at carbazole’s 3,6- vs. 2,7-positions can occur. Using sterically hindered ligands (e.g., t-Bu₃P) or directing groups improves selectivity .
  • Purification : Column chromatography (hexane/DCM) separates isomers, but residual Pd or boronic acid byproducts may require additional washes (e.g., EDTA for Pd removal) .
  • Stability : The boronic ester hydrolyzes under acidic/alkaline conditions. Storage at –20°C in inert atmospheres (N₂/Ar) is recommended .

Q. How can discrepancies in NMR data (e.g., missing ¹³C signals) be resolved?

  • 2D NMR : ¹H-¹⁵N HMBC or HSQC clarifies connectivity in carbazole-boronate hybrids. For example, 2D experiments confirm triazole or oxazoline linkages in related derivatives .
  • 11B NMR : Broad signals at δ ~31 ppm confirm boronic ester integrity .
  • Complementary techniques : X-ray crystallography or IR (B–O stretches at ~1350 cm⁻¹) validate structural assignments .

Q. What strategies optimize its performance in Suzuki-Miyaura couplings for OLED materials?

  • Catalytic systems : Pd(OAc)₂ with t-Bu₃P-HBF₄ enhances turnover in electron-deficient substrates .
  • Solvent effects : THF > toluene for solubility, but DMF improves reaction rates in sterically hindered systems .
  • Device integration : Post-functionalization (e.g., with fluorene or phenoxazine) improves charge transport in OLEDs. Device metrics (e.g., external quantum efficiency >15%) are achieved by tuning host-guest ratios .

Q. How is computational modeling used to predict its photophysical properties?

  • DFT/TDDFT : Calculates HOMO/LUMO levels (e.g., HOMO: –5.3 eV, LUMO: –2.1 eV) and charge transfer transitions.
  • Molecular dynamics : Simulates aggregation behavior in thin films (e.g., π-π stacking distances ~3.5 Å) .
  • Validation : Experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry align with computational data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole

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